An In-Depth Technical Guide to NH-bis(m-PEG8): A Bifunctional Linker for Targeted Protein Degradation
An In-Depth Technical Guide to NH-bis(m-PEG8): A Bifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH-bis(m-PEG8), also known as di(2,5,8,11,14,17,20,23-octaoxapentacosan-25-yl)amine, is a bifunctional, monodisperse polyethylene glycol (PEG) derivative that has emerged as a critical tool in the field of targeted protein degradation. Its unique structure, featuring a central secondary amine flanked by two methoxy-terminated octaethylene glycol chains, makes it an ideal hydrophilic spacer for the construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of NH-bis(m-PEG8), including its chemical properties, a representative synthesis protocol, its application in the development of PROTACs, and a case study on its use in targeting the immunosuppressive enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).
Core Properties and Specifications
NH-bis(m-PEG8) is a valuable linker due to the advantageous properties conferred by its PEG chains, including increased hydrophilicity and improved pharmacokinetic profiles of the resulting PROTACs.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₇₁NO₁₆ | |
| Molecular Weight | 749.93 g/mol | |
| CAS Number | 2055013-64-2 | |
| Appearance | A colorless to light yellow oil or solid | |
| Solubility | Soluble in water and most organic solvents | |
| Purity | Typically >95% |
Synthesis of NH-bis(m-PEG8): A Representative Protocol
While specific proprietary synthesis methods may vary, a general approach for the synthesis of bifunctional PEG amines involves the activation of the terminal hydroxyl groups of PEG chains followed by amination. The following is a representative, two-step protocol for the synthesis of a compound analogous to NH-bis(m-PEG8).
Step 1: Tosylation of m-PEG8-OH
In this step, the terminal hydroxyl group of methoxy-PEG8-alcohol (m-PEG8-OH) is activated by conversion to a tosylate, a good leaving group.
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Materials:
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m-PEG8-OH
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Toluene (anhydrous)
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Triethylamine (TEA) or other suitable base
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p-Toluenesulfonyl chloride (TsCl)
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Inert atmosphere (e.g., nitrogen or argon)
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Procedure:
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Dissolve m-PEG8-OH in anhydrous toluene under an inert atmosphere.
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Cool the solution in an ice bath.
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Add triethylamine to the solution.
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Slowly add a solution of p-toluenesulfonyl chloride in anhydrous toluene to the reaction mixture.
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Allow the reaction to stir at room temperature overnight.
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Filter the reaction mixture to remove the triethylamine hydrochloride salt.
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The filtrate containing the m-PEG8-OTs can be concentrated under reduced pressure and purified by column chromatography.
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Step 2: Amination of m-PEG8-OTs
The tosylated PEG is then reacted with ammonia to form the central secondary amine, yielding NH-bis(m-PEG8).
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Materials:
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m-PEG8-OTs (from Step 1)
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Ammonia (e.g., ammonium hydroxide in a sealed vessel or ammonia gas)
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Suitable solvent (e.g., Dichloromethane)
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Procedure:
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Dissolve the purified m-PEG8-OTs in a suitable solvent.
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React the solution with an excess of ammonia. This reaction may require elevated temperature and pressure in a sealed reaction vessel.
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After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure.
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The resulting NH-bis(m-PEG8) is then purified, typically by column chromatography, to yield the final product.
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Representative synthesis workflow for NH-bis(m-PEG8).
Application in PROTAC Development: A Case Study of IDO1 Degradation
NH-bis(m-PEG8) and similar PEG8 linkers are instrumental in the design of PROTACs. A notable example is the development of PROTACs targeting Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.
PROTAC Mechanism of Action
A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
General mechanism of PROTAC-mediated protein degradation.
IDO1-Targeting PROTACs with a PEG8 Linker
Researchers have developed potent IDO1-targeting PROTACs, such as NU223612, which utilize a PEG8 linker to connect an IDO1 inhibitor to a ligand for the Cereblon (CRBN) E3 ligase.[1][2]
Quantitative Data for IDO1-Targeting PROTACs
The efficacy of PROTACs is often quantified by their DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
| Compound | Linker Composition | Target Ligand | E3 Ligase Ligand | DC₅₀ (µM) | Dₘₐₓ (%) | Cell Line | Reference(s) |
| NU223612 | PEG8-based | BMS-986205 derivative | Pomalidomide | 0.329 | >90 | U87 | [1][2] |
| Compound 21 | Rigidified Linker | BMS-986205 derivative | Pomalomide | 0.005 | ~88 | U87 | [3] |
Experimental Protocol: Western Blotting for Protein Degradation
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.
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Cell Culture and Treatment:
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Plate human glioblastoma U87 cells in 6-well plates and grow to 70-80% confluency.
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Treat the cells with varying concentrations of the IDO1-targeting PROTAC (e.g., NU223612) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis and Protein Quantification:
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Wash the cells with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting:
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Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for IDO1 overnight at 4°C.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of IDO1 degradation.
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Experimental workflow for Western Blot analysis.
Downstream Signaling of IDO1 Degradation
IDO1 exerts its immunosuppressive effects through multiple mechanisms. Its degradation by a PROTAC is expected to reverse these effects.
